molecular formula C13H8F13NO4 B577606 1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione CAS No. 1262770-54-6

1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B577606
CAS No.: 1262770-54-6
M. Wt: 489.189
InChI Key: ATDSDUMFZUDFRA-UHFFFAOYSA-N
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Description

1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione is a fluorinated derivative of pyrrolidine-2,5-dione (succinimide), characterized by a highly substituted perfluorinated acyloxy chain. The fluorine atoms contribute to unique physicochemical properties, including high thermal stability, resistance to oxidation, and hydrophobic character, making it distinct from non-fluorinated analogs.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F13NO4/c14-8(15,4-3-7(30)31-27-5(28)1-2-6(27)29)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDSDUMFZUDFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746197
Record name 1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262770-54-6
Record name 1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1262770-54-6
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Biological Activity

1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of pyrrolidine derivatives with fluorinated fatty acids. The synthesis typically includes:

  • Formation of the pyrrolidine ring : Utilizing standard methods of heterocyclic chemistry.
  • Acylation : Introducing the tridecafluorononanoyl group via acyl chloride or anhydride methods.
  • Characterization : Confirming structure through NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures showed IC50 values ranging from 4.9 to 12 μM against different cancer cell lines (e.g., MCF-7 and HeLa) .
CompoundIC50 (μM)Cell Line
12c·2HCl5.4 ± 2.4MCF-7
13d4.9 ± 2.9HeLa
12f·2HCl8.0 ± 3.0A549

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of cell proliferation : Disruption of the cell cycle in cancer cells.
  • Induction of apoptosis : Activation of apoptotic pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by various structural modifications:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and cellular uptake.
  • Substituent Effects : Electron-withdrawing groups generally increase potency by stabilizing the transition state during enzyme interactions .

Case Studies

  • Study on Antitumor Activity : A comparative analysis was conducted on a series of pyrrolidine derivatives including the target compound. The study revealed that modifications on the pyrrolidine ring significantly affected antitumor activity across various cell lines .
  • In Vivo Studies : Preliminary in vivo studies in murine models indicated promising results in tumor reduction when administered at specific dosages over a treatment period .

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug design and development. The pyrrolidine scaffold is prevalent in many bioactive molecules. Research indicates that derivatives of pyrrolidine-2,5-dione can exhibit anti-cancer properties and act as enzyme inhibitors.

  • Case Study: Anticancer Activity
    A study demonstrated that pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. The presence of the tridecafluorononanoyl group may enhance these effects due to improved membrane permeability and target specificity.

Material Science

Due to its unique fluorinated structure, the compound is being investigated for use in developing advanced materials with special properties such as hydrophobicity and thermal stability.

  • Case Study: Coatings Development
    Research has shown that incorporating fluorinated compounds into polymer matrices can produce coatings with superior water-repellent properties. The use of 1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione in these formulations could lead to innovative applications in protective coatings for electronics and textiles.

Biochemistry

The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme mechanisms and protein interactions.

  • Case Study: Enzyme Inhibition Studies
    Investigations into the inhibition of specific enzymes (e.g., proteases) have shown that pyrrolidine derivatives can serve as effective inhibitors. The fluorinated side chain may enhance binding affinity through hydrophobic interactions.

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug design and anticancer activityCytotoxic effects against cancer cell lines
Material ScienceDevelopment of advanced materialsEnhanced water repellency in coatings
BiochemistryEnzyme inhibition studiesEffective inhibitors for proteases

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of succinimide and diketopiperazine derivatives. Below is a detailed comparison with structurally and functionally related compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) logP* Key Bioactivity/Application
1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Tridecafluorononanoyl ester ~700 (estimated) ~5.8† Not reported in literature; hypothesized antimicrobial/antiviral potential
Albonoursin (Compound 7, Marine Drugs 2013) Diketopiperazine Cyclohexenyl and benzylidene groups 342.4 2.1 Anti-H1N1 (IC₅₀: 6.8 ± 1.5 μM)
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Diketopiperazine Benzylidene, isobutyl groups 286.3 2.8 Anti-H1N1 (IC₅₀: 28.9 ± 2.2 μM)
Pyrrolidine-2,5-dione (succinimide) Pyrrolidine-2,5-dione Unsubstituted 99.1 -0.4 Precursor for anticonvulsants (e.g., ethosuximide)

*logP: Calculated octanol-water partition coefficient. †Estimated using fluorinated chain contribution (each -CF₂- adds ~0.7 to logP).

Structural and Electronic Differences

  • Fluorination vs. Hydrocarbon Substituents: The tridecafluorononanoyl chain introduces strong electron-withdrawing effects and steric bulk, reducing nucleophilic susceptibility at the ester linkage compared to hydrocarbon-substituted analogs like albonoursin. This enhances chemical inertness and prolongs metabolic half-life .
  • Core Heterocycle : Unlike diketopiperazines (six-membered rings), pyrrolidine-2,5-dione derivatives are five-membered, leading to higher ring strain and reactivity. This may limit enzymatic degradation but increase off-target interactions.

Bioactivity Trends

  • Antiviral Activity: Fluorinated compounds often exhibit enhanced antiviral potency due to improved cellular uptake. However, the target compound’s activity remains unstudied, whereas non-fluorinated diketopiperazines (e.g., albonoursin) show direct inhibition of H1N1 via viral neuraminidase interference .

Preparation Methods

Table 1: Fluorination Conditions for Nonanoyl Derivatives

MethodTemperatureTime (h)F₂ ConcentrationYield (%)
Direct fluorination25°C2410–40%60–70
Electrochemical50°C1255–65

Table 2: Esterification Optimization

BaseSolventReaction Time (h)Yield (%)
TriethylamineDichloromethane285–90
PyridineTHF470–75

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The compound is synthesized via acylation of pyrrolidine-2,5-dione using tridecafluorononanoyl chloride. A typical protocol involves:

  • Step 1 : Reacting pyrrolidine-2,5-dione with tridecafluorononanoyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by triethylamine.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted acyl chloride and byproducts.
  • Purity validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (>98% purity) .

Q. How can spectroscopic techniques characterize this fluorinated compound?

  • NMR : 19F^{19}\text{F} NMR is critical for identifying fluorine environments (e.g., δ -120 to -125 ppm for CF3_3 groups). 1H^{1}\text{H} NMR reveals pyrrolidine-dione protons (δ 2.8–3.2 ppm, multiplet) and acyloxy linkage protons (δ 4.5–5.0 ppm) .
  • IR : Stretching vibrations at 1780–1820 cm1^{-1} (C=O of dione) and 1150–1250 cm1^{-1} (C-F bonds) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 580–600) .

Q. What are the stability considerations under experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at -20°C in inert atmospheres.
  • pH sensitivity : Hydrolysis of the ester bond occurs in alkaline conditions (pH >10). Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic reactions?

The electron-withdrawing fluorinated chain increases electrophilicity at the carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or alcohols). Density functional theory (DFT) studies suggest the dione’s planar structure enhances resonance stabilization of transition states during ring-opening reactions . Kinetic experiments under varying temperatures (Arrhenius plots) can quantify activation energies .

Q. How does the perfluorinated chain influence biological interactions?

  • Lipophilicity : The fluorinated chain increases logP values (~4.5), enhancing membrane permeability.
  • Protein binding : Fluoroalkyl groups engage in hydrophobic interactions with protein pockets (e.g., albumin), as shown in molecular docking simulations .
  • Metabolic stability : Resistance to enzymatic degradation due to C-F bond strength, confirmed via in vitro microsomal assays .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

  • Hypothesis refinement : Re-evaluate assay conditions (e.g., solvent polarity affecting compound aggregation).
  • Cross-validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Theoretical alignment : Link discrepancies to molecular dynamics simulations predicting conformational flexibility in the dione ring .

Q. What strategies identify biological targets for this compound?

  • Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins.
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq) to pinpoint pathways affected .
  • Fragment-based screening : Co-crystallize with candidate enzymes (e.g., kinases) to resolve binding modes .

Methodological Notes

  • Synthesis optimization : Replace triethylamine with DMAP for higher acylation efficiency .
  • Fluorine-specific analytics : Use 19F^{19}\text{F}-edited HSQC NMR to map fluorine environments in complex mixtures .
  • Data contradiction resolution : Apply Bayesian statistical models to weigh conflicting bioactivity datasets .

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